
3-Bromobenzhydrazide
Overview
Description
3-Bromobenzhydrazide: is an organic compound with the molecular formula C₇H₇BrN₂O . It is a white to almost white crystalline solid. This compound is known for its applications in organic synthesis, particularly as a reagent or intermediate in the preparation of various organic molecules. It is slightly soluble in water and has a melting point of approximately 155-159°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobenzhydrazide is typically synthesized through the reaction of 3-bromobenzoic acid with hydrazine hydrate . The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:
3-Bromobenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The reaction mixture is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzhydrazide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Condensation Reactions: It can react with carbonyl compounds to form hydrazones.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Potassium hydroxide: in ethanol is commonly used for cyclization reactions.
Acidic or basic conditions: can be used for condensation reactions.
Major Products:
Hydrazones: Formed by the reaction with aldehydes or ketones.
Heterocyclic Compounds: Formed through cyclization reactions, such as oxadiazoles.
Scientific Research Applications
Synthesis and Chemical Properties
3-Bromobenzhydrazide is synthesized through the reaction of 3-bromobenzoic acid with hydrazine hydrate. The resulting compound exhibits a melting point range of 154°C to 157°C and is slightly soluble in water (3.7 g/L at 25°C) . Its structure can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 215.05 g/mol
- IUPAC Name : 3-bromobenzohydrazide
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound and its metal complexes. For example, metal complexes formed with transition metals such as Ni(II) and Zn(II) using this compound have shown enhanced antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli . The results indicate that these complexes often outperform the parent ligands in terms of antibacterial activity due to factors like increased stability and improved cell permeability .
Anti-inflammatory Activity
In a study involving the synthesis of steroidal pyrazole derivatives, this compound was used as a key intermediate. The resulting compounds exhibited significant anti-inflammatory properties comparable to diclofenac sodium, a common anti-inflammatory drug . This suggests potential applications in developing new anti-inflammatory medications.
Material Science Applications
This compound has been utilized in synthesizing novel materials, particularly in organic electronics. Its derivatives have been employed to create functionalized polymers and coordination compounds with unique electronic properties. For instance, the formation of oxadiazole derivatives from this compound has been reported, which can be useful in organic light-emitting diodes (OLEDs) .
Summary of Applications
Application Area | Details |
---|---|
Antimicrobial Activity | Effective against various bacteria; enhanced activity in metal complexes. |
Anti-inflammatory Agents | Key intermediate for synthesizing compounds with comparable efficacy to established drugs. |
Material Science | Used in synthesizing functionalized polymers for electronic applications. |
Case Studies
- Synthesis of Antimicrobial Metal Complexes :
- Development of Anti-inflammatory Compounds :
Mechanism of Action
The mechanism of action of 3-Bromobenzhydrazide involves its interaction with various molecular targets, primarily through its hydrazide functional group. This group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. These interactions can inhibit the activity of certain enzymes or alter the function of specific proteins, making it useful in biochemical research and drug development .
Comparison with Similar Compounds
- 3-Bromobenzoic acid
- 3-Bromobenzaldehyde
- 3-Bromobenzylamine
Comparison:
- 3-Bromobenzoic acid is a precursor in the synthesis of 3-Bromobenzhydrazide.
- 3-Bromobenzaldehyde and 3-Bromobenzylamine share similar bromine substitution on the benzene ring but differ in their functional groups, leading to different reactivity and applications.
- Uniqueness: this compound is unique due to its hydrazide functional group, which allows it to participate in specific reactions such as hydrazone formation and cyclization to heterocyclic compounds .
Biological Activity
3-Bromobenzhydrazide (C7H7BrN2O) is a hydrazine derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom attached to a benzhydrazide structure. Its molecular formula is C7H7BrN2O, and it has a molecular weight of 215.05 g/mol. The compound is known for its potential therapeutic properties, which have been explored in various research contexts.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound and its metal complexes.
- Synthesis and Testing : A study synthesized several metal complexes from this compound and evaluated their antimicrobial activity against bacteria and fungi. The results indicated that the metal complexes exhibited enhanced antibacterial effects compared to the uncoordinated ligand .
- Inhibition Zones : The antimicrobial efficacy was measured using the agar diffusion method, where zones of inhibition were recorded. For instance, the ligand showed moderate activity against Staphylococcus aureus, while certain metal complexes demonstrated superior activity against Alternaria alternata and Aspergillus niger (see Table 1) .
Compound | Bacteria/Fungi | Zone of Inhibition (mm) | Comparison to Control |
---|---|---|---|
This compound | Staphylococcus aureus | 12 | Less than Streptomycin |
Cd(II) Complex | Aspergillus niger | 20 | More than Carbendazim |
Mn(II) Complex | Alternaria alternata | 18 | Comparable |
Anti-Inflammatory Activity
Research has also indicated that derivatives of this compound can exhibit anti-inflammatory properties. In particular, studies involving spirostene-pyrazole conjugates derived from hydrazides, including this compound, have shown promising results in reducing inflammation comparable to established anti-inflammatory drugs like diclofenac sodium .
The mechanism by which this compound exhibits its biological activity may involve:
- Enzyme Inhibition : Molecular docking studies suggest that compounds related to this compound can inhibit critical bacterial enzymes such as tyrosyl-tRNA synthetase, which is essential for protein synthesis in bacteria .
- Metal Coordination : The coordination of metal ions with the hydrazide ligand enhances its biological activity, potentially by altering its electronic properties and improving binding affinity to biological targets .
Toxicological Profile
While exploring the biological activities, it is crucial to consider the safety profile of this compound:
- Irritation Potential : The compound is noted to cause irritation to eyes, skin, and respiratory systems upon exposure. Safety data sheets recommend handling precautions due to these irritant properties .
- Limited Toxicological Data : Comprehensive toxicological studies are still needed to fully understand the safety profile of this compound, as many properties remain underexplored .
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing 3-Bromobenzhydrazide?
- Methodology : The synthesis typically involves reacting 3-bromobenzoic acid derivatives (e.g., methyl 3-bromobenzoate) with hydrazine hydrate under reflux conditions. Purification is achieved via recrystallization using ethanol or methanol. Reaction progress is monitored by TLC, and final product purity is confirmed via melting point analysis (literature mp: ~168°C for analogous bromobenzhydrazides) .
Q. How should researchers safely handle and store this compound?
- Safety Protocols : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in a cool, dry, ventilated area away from oxidizing agents. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Waste must be segregated and disposed of via certified chemical waste services to prevent environmental contamination .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Analytical Methods :
- NMR : NMR (DMSO-d6) will show signals for the aromatic protons (δ 7.2–8.0 ppm), NH (δ ~4.5 ppm), and aldehyde protons (if present in intermediates).
- IR : Look for N-H stretches (~3300 cm) and C=O stretches (~1650 cm).
- HPLC/MS : Confirm molecular ion peaks (expected m/z: ~215 for CHBrNO) and check for impurities .
Q. What are the key solubility properties of this compound?
- Experimental Design : Test solubility in polar (water, ethanol) and non-polar solvents (DCM, ether). Preliminary data suggest limited water solubility but moderate solubility in DMF or DMSO, critical for reaction planning. Document solvent compatibility to avoid decomposition .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives?
- Methodological Approach :
- Vary reaction parameters (temperature, solvent, stoichiometry) using Design of Experiments (DoE).
- Use catalysts like acetic acid to enhance hydrazide formation.
- Monitor byproducts (e.g., unreacted hydrazine) via GC-MS and adjust purification steps .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
- Theoretical and Experimental Analysis :
- Perform DFT calculations to model the electron-withdrawing effect of the bromine substituent on the carbonyl group’s electrophilicity.
- Validate with kinetic studies (e.g., reaction rates with amines vs. alcohols) .
Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?
- Data Analysis Framework :
- Compare assay conditions (e.g., cell lines, concentration ranges) across studies.
- Replicate experiments with standardized protocols (e.g., IC measurements under controlled pH/temperature).
- Use statistical tools (ANOVA) to identify variability sources .
Q. What strategies mitigate degradation of this compound under long-term storage?
- Stability Studies :
- Conduct accelerated stability tests (40°C/75% RH for 6 months) with HPLC monitoring.
- Use inert atmospheres (argon) or stabilizers (BHT) to prevent oxidation. Document degradation products via LC-MS .
Q. How does the bromine substituent influence the crystallinity of this compound compared to non-halogenated analogs?
- Crystallography and Thermal Analysis :
- Perform X-ray diffraction to compare crystal packing.
- Use DSC/TGA to analyze melting points and thermal stability trends .
Q. What computational tools predict the environmental impact of this compound metabolites?
Properties
IUPAC Name |
3-bromobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAQRAZIPAHWAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192367 | |
Record name | m-Bromobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39115-96-3 | |
Record name | 3-Bromobenzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39115-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Bromobenzohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039115963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Bromobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-bromobenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.345 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-BROMOBENZOHYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UW6VH27M7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.